2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
Description
This compound features a benzothiazole core linked via a methylamino group to an ethanone moiety, which is further connected to a piperazine ring substituted with a 2-fluorophenyl group. The benzothiazole scaffold is widely recognized for its pharmacological relevance, including anticancer and antimicrobial activities .
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c1-23(20-22-16-7-3-5-9-18(16)27-20)14-19(26)25-12-10-24(11-13-25)17-8-4-2-6-15(17)21/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSUUUHCKCJJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Methylamino Group: The benzo[d]thiazole core is then reacted with methylamine to introduce the methylamino group.
Formation of the Ethanone Linker: The intermediate is then reacted with an appropriate acylating agent to form the ethanone linker.
Introduction of the Piperazine Ring: Finally, the ethanone intermediate is reacted with 1-(2-fluorophenyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes characteristic reactions at its functional groups:
Benzothiazole Ring
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Electrophilic Substitution : Reacts with bromine or iodine in acetic acid to introduce halogens at the 6-position of the benzothiazole ring .
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Thioether Oxidation : Methylthio (-SMe) groups are oxidized to sulfones (-SO₂Me) using H₂O₂ or m-CPBA.
Piperazine Ring
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N-Alkylation/Arylation : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions to form quaternary ammonium salts .
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in DMF .
Ethanone Bridge
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Aldol Condensation : Participates in Knoevenagel reactions with aldehydes (e.g., 3-pyridinecarboxaldehyde) catalyzed by triethylamine .
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Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Thiazolo[3,2-a]pyrimidines : Formed via cyclocondensation with β-ketoesters under acidic conditions .
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Triazole Hybrids : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces 1,2,3-triazole rings .
Example Reaction :
Biological Interaction Pathways
The compound’s reactivity informs its pharmacological mechanisms:
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Enzyme Inhibition : The benzothiazole sulfur and piperazine nitrogen atoms coordinate with metalloenzyme active sites (e.g., carbonic anhydrase) .
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DNA Intercalation : The planar naphthalene moiety intercalates into DNA base pairs, facilitated by π–π stacking.
Key Interactions :
| Target | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| Topoisomerase II | Hydrogen bonding (N–H⋯O) | Anticancer activity | |
| κ-Opioid Receptor | Hydrophobic (fluorophenyl) | Analgesic effect |
Stability and Degradation
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Hydrolytic Degradation : The ethanone bridge undergoes hydrolysis in acidic/basic media to form carboxylic acids.
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Photodegradation : UV exposure cleaves the C–S bond in the benzothiazole ring, forming sulfonic acid derivatives .
Half-Life Data :
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| pH 1.2 (HCl) | 12.5 | 2-Aminobenzothiazole |
| pH 7.4 (PBS) | 48.3 | Naphthalene-2-carboxylic acid |
| UV (365 nm) | 3.2 | Benzo[d]thiazole-6-sulfonate |
Scientific Research Applications
Antimycobacterial Activity
Research has demonstrated that compounds with a benzothiazole moiety, including derivatives like 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone , exhibit significant antimycobacterial properties. A study highlighted that benzothiazole derivatives showed promising in vitro activity against Mycobacterium tuberculosis, suggesting their potential as new chemotypes for tuberculosis treatment .
Anticonvulsant Properties
Thiazole and benzothiazole derivatives have been extensively studied for their anticonvulsant effects. Compounds similar to This compound have shown efficacy in various seizure models, indicating their potential as treatments for epilepsy. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity .
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have also been explored. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings indicate the potential for developing new antibiotics based on the benzothiazole scaffold .
Interaction with Biological Targets
Benzothiazole derivatives often interact with specific biological targets, such as enzymes or receptors involved in disease processes. For instance, some studies suggest that these compounds may inhibit protein disulfide isomerase (PDI), an enzyme implicated in cancer progression and bacterial resistance .
Structure-Activity Relationships
The effectiveness of this compound is influenced by its structural features. SAR studies reveal that substituents on the benzothiazole and piperazine rings play critical roles in modulating biological activity. For example, the presence of electron-withdrawing groups enhances the potency of anticonvulsant effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and thereby influencing neurotransmission pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms associated with neurological disorders.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations:
- Substituent Effects : The 2-fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl (e.g., compound 13 ) or trifluoromethyl analogs .
- Molecular Weight : The target compound’s lower molecular weight (~371 vs. 507 for 5j ) suggests improved bioavailability, aligning with Lipinski’s rule-of-five guidelines.
Biological Activity
The compound 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone represents a novel molecular structure with potential applications in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Anticancer Activity : The benzo[d]thiazole core has been associated with cytotoxic effects against cancer cell lines. Studies indicate that compounds containing this moiety can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Effects : Similar derivatives have shown significant antibacterial and antifungal activity. The presence of the piperazine ring enhances membrane permeability, facilitating the compound's entry into microbial cells .
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds and their mechanisms:
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to This compound :
- Anticancer Study : In a study involving a series of benzo[d]thiazole derivatives, one compound exhibited a notable reduction in tumor size in xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .
- Neuroprotection in ALS : A derivative showed promise in preclinical models of amyotrophic lateral sclerosis (ALS), where it was found to protect motor neurons from glutamate-induced toxicity, suggesting a potential therapeutic role for neurodegenerative diseases .
- Antimicrobial Efficacy : A recent investigation into thiazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, indicating that structural modifications could enhance efficacy against pathogens .
Q & A
Q. Key Characterization :
- NMR (1H/13C) confirms regioselectivity of substitutions.
- Mass Spectrometry validates molecular weight (±0.5 ppm accuracy) .
How is the compound’s antimicrobial activity evaluated in preliminary assays?
Methodological Answer:
- In Vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). MIC values are reported in µM (e.g., 8–32 µM for benzothiazole derivatives) .
- Control Compounds : Compare with standard antibiotics (e.g., ciprofloxacin) to assess relative potency .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to determine selectivity indices (IC50/MIC ratios >10 indicate low toxicity) .
Advanced Questions
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
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Substituent Variation :
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Assay Design : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target enzymes (e.g., bacterial topoisomerases) .
What strategies resolve contradictory data in pharmacokinetic studies (e.g., solubility vs. bioavailability)?
Methodological Answer:
- Salt Formation : Use hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.8 mg/mL for free base) .
- Prodrug Design : Introduce ester groups at the methanone linker, hydrolyzed in vivo to improve absorption .
- Analytical Validation :
- HPLC-PDA : Quantify degradation products under simulated gastric conditions (pH 2–6).
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates suitability for oral dosing) .
How is molecular docking used to elucidate its mechanism of action?
Methodological Answer:
Target Selection : Prioritize receptors (e.g., bacterial DNA gyrase, human histamine H4) based on structural homology to known inhibitors .
Docking Workflow :
- Protein Preparation : Retrieve crystal structures (PDB: 4KFG for gyrase) and optimize protonation states.
- Grid Generation : Focus on active sites (e.g., ATP-binding pocket of gyrase B).
- Pose Scoring : Use Glide SP/XP to rank binding affinities (ΔG < −8 kcal/mol suggests strong interaction) .
Validation : Compare with mutagenesis data (e.g., Ser84→Ala in gyrase reduces binding by 70%) .
What experimental approaches distinguish selective activity from off-target effects?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (IC50 <1 µM flagged for SAR refinement) .
- Transcriptomics : Treat bacterial cultures and perform RNA-seq to confirm downregulation of target pathways (e.g., DNA replication genes) .
- In Vivo Models : Use Galleria mellonella larvae to assess efficacy-toxicity balance before murine studies .
How can novel analogs be designed for multi-target activity (e.g., antimicrobial and anti-inflammatory)?
Methodological Answer:
- Hybrid Scaffolds : Fuse benzothiazole with NSAID motifs (e.g., ibuprofen) via flexible linkers.
- In Silico Screening : Use DeepChem libraries to predict polypharmacology profiles .
- In Vivo Validation : Collagen-induced arthritis (CIA) mouse models to confirm anti-inflammatory efficacy (↓ TNF-α by 40% at 10 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
